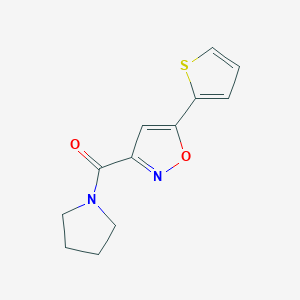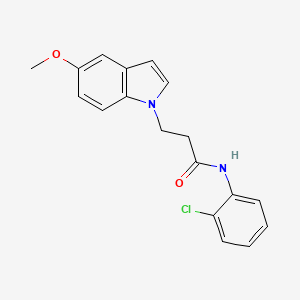![molecular formula C15H16N2O3S2 B4497340 N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B4497340.png)
N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Overview
Description
N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of succinimide or by treating gamma-butyrolactone with ammonia or primary amines.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Thiophene Sulfonamide Moiety: The thiophene ring is synthesized via a cyclization reaction involving sulfur and a suitable diene. The sulfonamide group is then introduced through a reaction with sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated phenyl derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Thiophene Sulfonamides: Compounds containing thiophene sulfonamide moieties, such as certain antithrombotic agents, have comparable chemical properties and therapeutic potential.
Uniqueness
N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the thiophene sulfonamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14-6-2-8-17(14)13-5-1-4-12(10-13)11-16-22(19,20)15-7-3-9-21-15/h1,3-5,7,9-10,16H,2,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJYEZJPVZBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE](/img/structure/B4497258.png)
![9-(2-chlorophenyl)-2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4497282.png)
![4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4497290.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[3-(piperidin-1-yl)propyl]benzamide](/img/structure/B4497293.png)
![2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID](/img/structure/B4497305.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4497307.png)
![7-hydroxy-2-[(2-oxopropyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4497310.png)

![5-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole](/img/structure/B4497323.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B4497328.png)
![N-bicyclo[2.2.1]hept-2-yl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4497333.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4497339.png)
![1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4497344.png)

